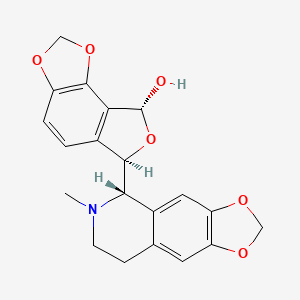
Corytensine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corytensine is a natural product found in Corydalis ochotensis with data available.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects
Research has shown that compounds derived from Rhizoma Corydalis, which includes tetrahydropalmatine (THP), a key ingredient similar to Corytensine, demonstrate significant cardiovascular effects. These compounds are known for their vasorelaxant and antihypertensive properties. A study by Qu et al. (2015) indicated that both Rhizoma Corydalis extract and THP induced vasodilation in an endothelium-dependent and independent manner, implicating the involvement of the NO/cGMP signaling pathway and VDCC blockade (Qu et al., 2015).
Neurological Applications
Corydalis alkaloids have been studied for their potential in treating neurological disorders. For example, corynoxine, an alkaloid isolated from a related plant, has shown neuroprotective effects in models of Parkinson’s disease. Chen et al. (2021) demonstrated that corynoxine enhances the degradation of α-synuclein and reduces neuroinflammation, suggesting its potential in Parkinson’s disease treatment (Chen et al., 2021).
Anti-addiction Potential
Corydaline and l-tetrahydropalmatine, other Corydalis-derived compounds, have shown promise in treating opioid addiction. Jiang et al. (2020) reported that these compounds significantly inhibited the acquisition and expression of morphine-induced conditioned place preference in rats, suggesting their therapeutic potential in preventing and treating opioid abuse (Jiang et al., 2020).
Gastrointestinal Effects
In terms of gastrointestinal applications, corydaline from Corydalis tuber demonstrated prokinetic and gastric-relaxing effects in an animal model. Lee et al. (2010) found that corydaline significantly accelerated gastric emptying and improved delayed gastric emptying, indicating its potential use in treating functional dyspepsia (Lee et al., 2010).
Dopamine Receptor Antagonism
Wu et al. (2018) identified several alkaloids from Corydalis yanhusuo, closely related to this compound, as dopamine D1 receptor antagonists. This discovery supports the traditional use of Corydalis in Chinese medicine for treating drug addiction and pain, as these effects are closely related to dopamine receptor activity (Wu et al., 2018).
Eigenschaften
CAS-Nummer |
119565-26-3 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
0 |
Synonyme |
Corytensine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2H2]GIBBERELLIN A1](/img/no-structure.png)
![methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate](/img/structure/B1168491.png)